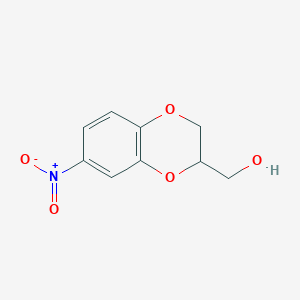
(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Übersicht
Beschreibung
“(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol” is a chemical compound with the CAS Number: 59987-31-4 . It has a molecular weight of 211.17 and its IUPAC name is "(7-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO5/c11-4-7-5-14-8-2-1-6 (10 (12)13)3-9 (8)15-7/h1-3,7,11H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is a powder and has a melting point between 131-136 degrees Celsius . The compound’s molecular formula is C9H9NO5 .
Wissenschaftliche Forschungsanwendungen
Anti-Breast Cancer Agents
(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has been utilized in the synthesis of enantiomerically pure substituted benzo-fused heterocycles, which have shown potential as anti-breast cancer agents. This synthesis involves the reaction of catechol with epichlorohydrin in an alkaline environment (Campos et al., 2015).
Bacterial Biofilm Inhibition and Cytotoxicity
This compound has been used in synthesizing new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which demonstrated inhibitory action against bacterial biofilms and displayed mild cytotoxicity. This indicates potential applications in bacterial biofilm inhibition (Abbasi et al., 2020).
Organic Synthesis and Catalysis
In the field of organic synthesis, (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is involved in various reactions, such as the palladium-catalyzed annulation of aryl-1,2-diols and propargylic carbonates. The regioselectivity of these cyclizations has been studied extensively, providing insights into the complex mechanisms of organic synthesis (Labrosse et al., 2003).
Luminescence Sensitization
This compound has been used in the study of luminescence sensitization in Europium (III) and Terbium (III) complexes. The thiophenyl-derivatized nitrobenzoato antennas, including (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol, have been evaluated as possible sensitizers, significantly contributing to the field of luminescence and photonics (Viswanathan & Bettencourt-Dias, 2006).
Fluorescence Assay Development
This compound also plays a role in the development of fluorescence assays for studying phospholipid membrane asymmetry. Its derivatives, such as the highly fluorescent 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid (NBD-lipid) analogs, are instrumental in examining lipid transport and membrane structure (McIntyre & Sleight, 1991).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
Eigenschaften
IUPAC Name |
(6-nitro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-4-7-5-14-8-2-1-6(10(12)13)3-9(8)15-7/h1-3,7,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKMWYJAIRWTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=CC(=C2)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethyl-6-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2428190.png)
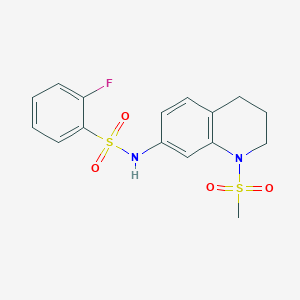
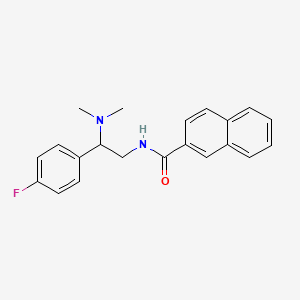
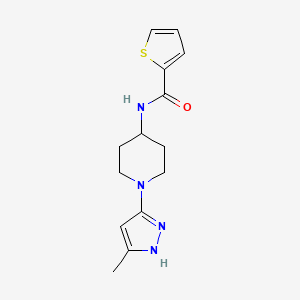
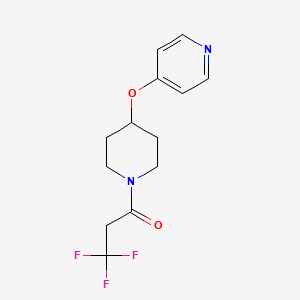
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide](/img/structure/B2428197.png)
![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide](/img/structure/B2428199.png)
![[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2428200.png)
![N-(4-fluorophenyl)-3-(thiophene-2-carboxamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2428201.png)
![3-[4-Nitro-3-(trifluoromethyl)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2428203.png)
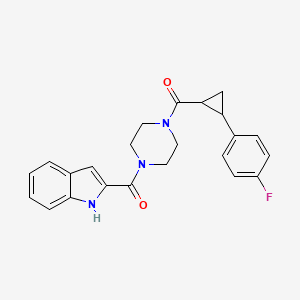
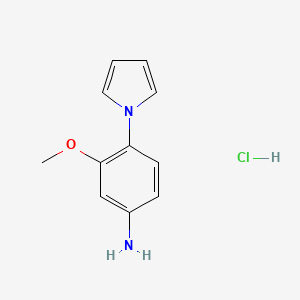
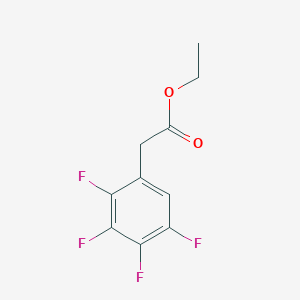
![Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2428209.png)